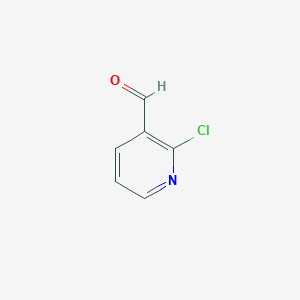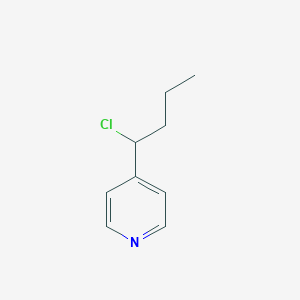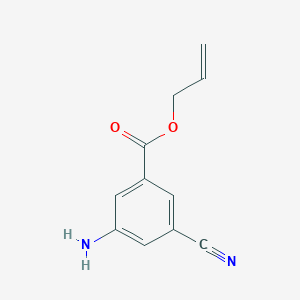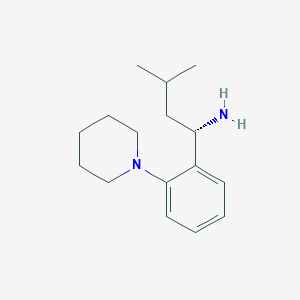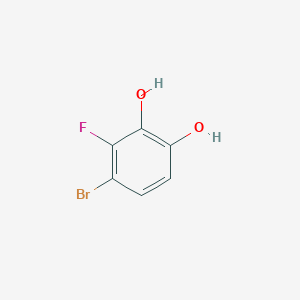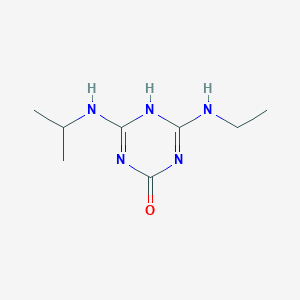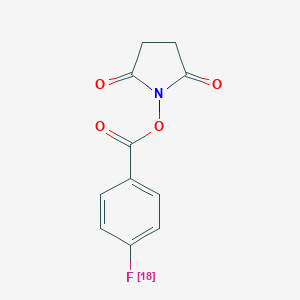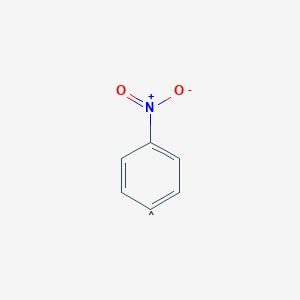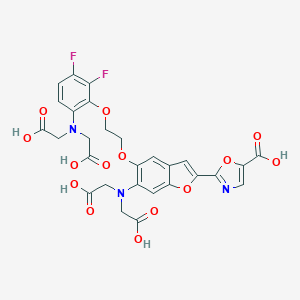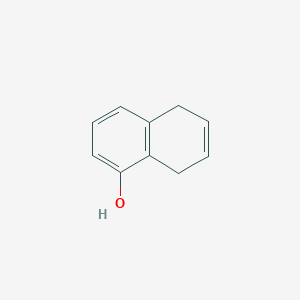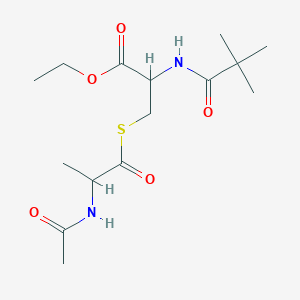![molecular formula C8H15NO2 B135362 1-[(1S)-1-(Hydroxymethyl)propyl]-2-pyrrolidinone CAS No. 909566-58-1](/img/structure/B135362.png)
1-[(1S)-1-(Hydroxymethyl)propyl]-2-pyrrolidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(1S)-1-(Hydroxymethyl)propyl]-2-pyrrolidinone is a chemical compound with the molecular formula C8H15NO2 and a molecular weight of 157.21 g/mol . This compound is known for its role as an intermediate in the synthesis of various pharmaceuticals, including levetiracetam, an anticonvulsant medication used to treat epilepsy .
Méthodes De Préparation
The synthesis of 1-[(1S)-1-(Hydroxymethyl)propyl]-2-pyrrolidinone typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-pyrrolidinone and (S)-1-chloropropan-2-ol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction.
Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods may involve similar steps but are scaled up to accommodate larger quantities and may include additional purification steps to ensure the compound meets stringent quality standards.
Analyse Des Réactions Chimiques
1-[(1S)-1-(Hydroxymethyl)propyl]-2-pyrrolidinone undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to form a primary alcohol.
Substitution: The hydroxymethyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-[(1S)-1-(Hydroxymethyl)propyl]-2-pyrrolidinone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: As an intermediate in the synthesis of levetiracetam, it plays a crucial role in the development of anticonvulsant medications.
Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.
Mécanisme D'action
The mechanism of action of 1-[(1S)-1-(Hydroxymethyl)propyl]-2-pyrrolidinone is primarily related to its role as an intermediate in the synthesis of levetiracetam. Levetiracetam exerts its effects by binding to the synaptic vesicle protein SV2A, which modulates neurotransmitter release and reduces neuronal excitability . The specific molecular targets and pathways involved in the action of this compound itself are less well-defined but are likely related to its chemical structure and reactivity.
Comparaison Avec Des Composés Similaires
1-[(1S)-1-(Hydroxymethyl)propyl]-2-pyrrolidinone can be compared with other similar compounds, such as:
2-Pyrrolidinone: A simpler analog that lacks the hydroxymethyl and propyl groups.
Levetiracetam: The final product in the synthesis pathway, which has additional functional groups and a more complex structure.
N-Methyl-2-pyrrolidone: A related compound with a methyl group instead of the hydroxymethyl group.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical properties and reactivity, making it a valuable intermediate in pharmaceutical synthesis.
Propriétés
IUPAC Name |
1-[(2S)-1-hydroxybutan-2-yl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-2-7(6-10)9-5-3-4-8(9)11/h7,10H,2-6H2,1H3/t7-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTCWBXABZAYHTH-ZETCQYMHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)N1CCCC1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](CO)N1CCCC1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

